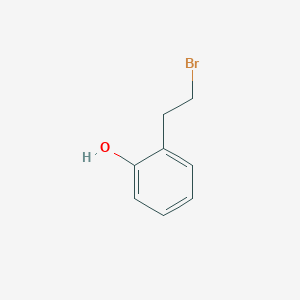

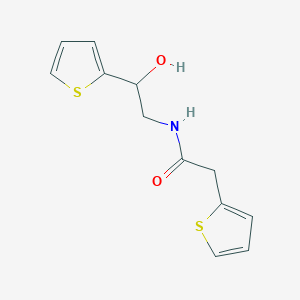

![molecular formula C16H16N4O3 B2613422 N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide CAS No. 301326-93-2](/img/structure/B2613422.png)

N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide, commonly known as DMBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMBN is a yellow crystalline powder that is used in various applications, including biological and medical research. In

Wissenschaftliche Forschungsanwendungen

Bioactive Molecule Synthesis

Research into the synthesis of novel bioactive molecules often involves N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide or its derivatives. For example, studies have shown that derivatives of 6-amino-2-phenylbenzothiazole, which bear different substituents like amino, dimethylamino, or fluoro on the phenyl ring, exhibit cytostatic activities against various malignant human cell lines. This indicates potential applications in developing antitumor agents (Racané et al., 2006).

Crystal Structure Analysis

The crystal structure of compounds related to N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide, such as its solvated derivatives, has been characterized. These studies provide insights into the molecular interactions and stability of these compounds, contributing to the understanding of their properties and potential applications in materials science and drug design (Ma, 2013).

Enzyme Inhibition Studies

N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide derivatives have been explored for their enzyme inhibitory activities. For instance, compounds have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in the metabolic pathway of purine degradation. Such studies are crucial for discovering new therapeutic agents for diseases related to purine metabolism, such as gout and hyperuricemia (Han et al., 2022).

Antibacterial and Anticancer Applications

The antibacterial and anticancer activities of compounds derived from N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide have been a subject of investigation. For example, Schiff base ligands and their metal complexes have shown significant DNA binding behavior, catalytic activity, and antibacterial efficacy against both gram-positive and gram-negative bacteria, suggesting their potential in medicinal chemistry and pharmaceutical research (El‐Gammal et al., 2021).

Corrosion Inhibition

The use of hydrazone derivatives, including those related to N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide, as corrosion inhibitors for mild steel in acidic solutions has been studied. These compounds form a stable layer on the steel surface, significantly improving corrosion resistance, which is crucial for extending the lifespan of metal structures in corrosive environments (Lgaz et al., 2020).

Eigenschaften

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(10-6-13)20(22)23/h3-11H,1-2H3,(H,18,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDMXPDREPCZRH-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

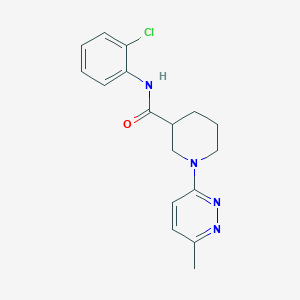

![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)

![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)

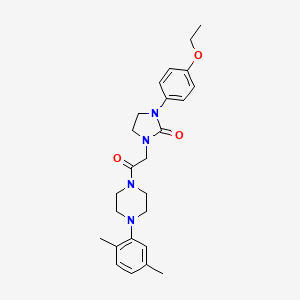

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

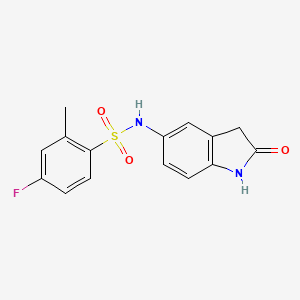

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)